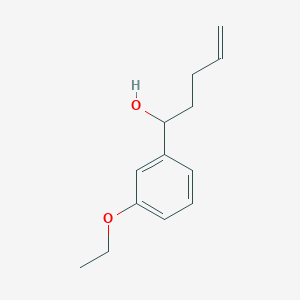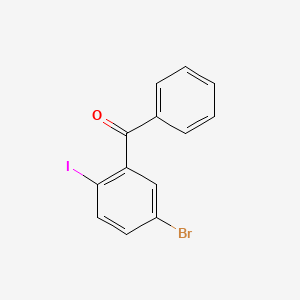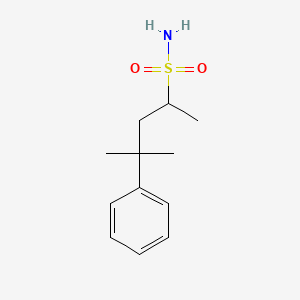
2-(methylamino)-N-(1-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-N-(1-phenylpropyl)propanamide is an organic compound with a complex structure that includes both amine and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(1-phenylpropyl)propanamide typically involves the reaction of 1-phenylpropan-2-amine with a suitable acylating agent under controlled conditions. One common method involves the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the need for manual intervention and minimizing the risk of contamination.
化学反応の分析
Types of Reactions
2-(methylamino)-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
科学的研究の応用
2-(methylamino)-N-(1-phenylpropyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(methylamino)-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
1-phenylpropan-2-amine: A structurally related compound with similar amine functionality.
N-(1-phenylpropyl)acetamide: Another amide derivative with a different acyl group.
Uniqueness
2-(methylamino)-N-(1-phenylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-(methylamino)-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15-13(16)10(2)14-3/h5-10,12,14H,4H2,1-3H3,(H,15,16) |
InChIキー |
BNMXULVNWORCMB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)





![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


